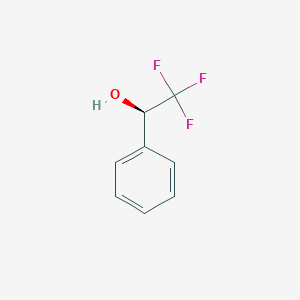

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-50-7 | |

| Record name | (-)-2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (R)-(-)-alpha-(Trifluoromethyl)benzyl Alcohol

Executive Summary

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is a high-value chiral fluorinated building block used extensively in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] Its strategic importance lies in the trifluoromethyl (

This guide details the physicochemical profile, asymmetric synthesis, and critical role of this compound as a precursor for Cathepsin K inhibitors (e.g., Odanacatib) and Tryptophan Hydroxylase inhibitors (e.g., LX-1031).[1] It provides self-validating analytical protocols for researchers requiring high enantiomeric excess (ee).[1]

Physicochemical Properties & Stereochemistry[1][3]

The introduction of the strongly electron-withdrawing

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| CAS Number | 10531-50-7 | Specific to (R)-(-) enantiomer.[1][2] Racemic CAS: 340-05-6.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 176.14 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 73–76 °C @ 9 mmHg | Also reported: 99 °C @ 17 mmHg.[1] |

| Density | 1.300 g/mL @ 20 °C | Significantly denser than benzyl alcohol (1.04 g/mL).[1] |

| Refractive Index | ||

| Optical Rotation | Concentration: neat or c=1 in | |

| Absolute Configuration | (R) | Confirmed via X-ray crystallography of derivatives. |

| pKa | ~11.9 | More acidic than benzyl alcohol (~15.[1]4) due to |

Synthesis & Manufacturing: Asymmetric Transfer Hydrogenation (ATH)

The industrial standard for producing (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol with high enantiomeric excess (>98% ee) is Asymmetric Transfer Hydrogenation (ATH) of 2,2,2-trifluoroacetophenone.[1]

Mechanistic Rationale

Direct hydrogenation using

Validated Protocol

Reagents:

-

Substrate: 2,2,2-Trifluoroacetophenone[1]

-

Catalyst: (R,R)-TsDPEN-Ru(p-cymene)Cl (0.5 - 1.0 mol%)[1]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

-

Solvent: Dichloromethane (DCM) or neat[1]

Procedure:

-

Inerting: Purge the reaction vessel with nitrogen.

-

Charging: Add the ketone substrate and the azeotropic mixture (

). -

Initiation: Add the chiral Ru-catalyst. Stir at ambient temperature (20–25 °C).

-

Monitoring: Monitor consumption of ketone via GC or TLC. Reaction typically completes in 12–24 hours.[1]

-

Workup: Wash with water to remove salts/amine.[1] Dry organic layer over

.[1] -

Purification: Distillation under reduced pressure (see BP in Table 1).[1]

Synthesis Workflow Diagram[1]

Figure 1: Asymmetric Transfer Hydrogenation (ATH) pathway utilizing metal-ligand bifunctional catalysis to establish the (R)-stereocenter.[1][3]

Applications in Drug Development[6][7]

This compound is not merely a solvent or additive; it is a chiral scaffold .[1] Its primary utility involves transferring chirality to complex APIs via nucleophilic substitution reactions that proceed with Walden Inversion .[1]

The "Inversion Strategy": Synthesis of Odanacatib

Odanacatib (Cathepsin K inhibitor) contains a trifluoroethyl-amine linkage with an (S) configuration.[1] However, the synthesis starts with the (R) -alcohol.[1]

Mechanism:

-

Activation: The (R)-alcohol is converted to a Triflate (OTf), a super-leaving group. This preserves the (R) configuration.

-

Displacement: An amino-ester (e.g., (S)-gamma-fluoroleucine ethyl ester) attacks the benzylic carbon via an

mechanism.[1][4] -

Result: The stereocenter inverts from (R) to (S), yielding the desired pharmacological isomer.[1]

Application Workflow Diagram

Figure 2: The "Inversion Strategy" used in pharmaceutical synthesis. The (R)-alcohol serves as the precursor to (S)-configured APIs via stereospecific SN2 displacement.

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the chiral building block, the following analytical methods must be established.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate these enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs) are required.[1][5]

Method A: Amylose-Based (Preferred) [1]

-

Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

-

Dimensions: 250 x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 210 nm or 254 nm[1]

-

Performance:

Method B: Cellulose-Based [1]

-

Column: Chiralcel® OD-H[1]

-

Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v)[1]

-

Note: Often provides different elution orders; useful for orthogonal verification.

NMR Verification[1]

-

1H NMR (400 MHz, CDCl3):

7.45–7.35 (m, 5H, Ar-H), 5.02 (q, -

19F NMR: Single singlet around -77 ppm (varies slightly with concentration/solvent).[1]

-

Enantiomeric Purity via Mosher's Ester: Derivatization with (S)-MTPA-Cl followed by 19F NMR analysis reveals diastereomeric peaks if racemate is present.[1]

Safety & Handling

GHS Classification: Warning[1]

Handling Protocols:

-

Ventilation: Always handle within a certified fume hood.[1] The compound has a distinct aromatic odor and potential volatility.

-

PPE: Nitrile gloves (0.11 mm thickness minimum) and safety goggles are mandatory.[1]

-

Storage: Store in a cool, dry place away from strong oxidizing agents and acid chlorides.

References

-

National Institutes of Health (NIH). Odanacatib Synthesis and Configuration Analysis.[1] [Link][1]

-

American Chemical Society (ACS). Process Development of Tryptophan Hydroxylase Inhibitor LX1031.[1] (Organic Process Research & Development). [Link][1]

-

Royal Society of Chemistry (RSC). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib. [Link]

Sources

- 1. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 340-06-7 [m.chemicalbook.com]

- 3. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemos.de [chemos.de]

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol molecular weight

An In-depth Technical Guide to (R)-(-)-α-(Trifluoromethyl)benzyl Alcohol: Properties, Synthesis, and Applications in Drug Development

Introduction

(R)-(-)-α-(Trifluoromethyl)benzyl alcohol is a chiral fluorinated alcohol that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique stereochemical and electronic properties, imparted by the trifluoromethyl (-CF3) group at the α-position, make it an invaluable synthon for the development of complex, biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a parent molecule, making this alcohol a sought-after intermediate in the pharmaceutical and agrochemical industries.[1]

This guide provides a comprehensive technical overview of (R)-(-)-α-(Trifluoromethyl)benzyl alcohol, intended for researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, delve into its synthesis and chiral resolution, detail its applications as a strategic component in drug design, and provide validated experimental protocols.

Physicochemical Properties

The distinct physical and chemical characteristics of (R)-(-)-α-(Trifluoromethyl)benzyl alcohol are foundational to its utility in chemical synthesis. The strong electron-withdrawing nature of the -CF3 group influences the reactivity of the adjacent hydroxyl group and the overall stability of the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₃O | [2] |

| Molecular Weight | 176.14 g/mol | [2][3] |

| CAS Number | 10531-50-7 | [2] |

| Appearance | Colorless to nearly colorless liquid | [1] |

| Melting Point | 20 °C (lit.) | [4] |

| Boiling Point | 73-76 °C / 9 mmHg (lit.)[4]99 °C / 17 mmHg[1] | [1][4] |

| Density | 1.300 g/mL at 20 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.459 (lit.) | [4] |

| Optical Rotation ([α]20/D) | -30° to -33° (neat) | [1] |

Synthesis and Chiral Resolution

The production of enantiomerically pure (R)-(-)-α-(Trifluoromethyl)benzyl alcohol is a critical process, as the biological activity of its derivatives is often stereospecific. The synthesis typically begins with a racemic preparation followed by a resolution step, or more directly, through asymmetric synthesis.

Synthesis of Racemic α-(Trifluoromethyl)benzyl Alcohol

The most common laboratory and industrial-scale synthesis involves the reduction of the corresponding ketone, 2,2,2-trifluoroacetophenone. This precursor is readily available and can be reduced using various hydride reagents.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is often selected for its mildness, safety, and cost-effectiveness. More powerful agents like lithium aluminum hydride (LiAlH₄) are also effective but require stricter anhydrous conditions and handling precautions.

-

Solvent System: Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions, as they also serve as the proton source to quench the intermediate alkoxide.

Chiral Resolution

Given that many synthetic routes yield a racemic mixture, the separation of the (R) and (S) enantiomers is paramount. Chiral resolution is a technique used to separate racemic compounds into their individual enantiomers.[] This process is essential for producing optically active drugs, as different enantiomers can have vastly different pharmacological effects.[]

Key Methodologies:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired ester is then hydrolyzed to yield the enantiopure alcohol.

-

Enzymatic Resolution: Lipases are highly effective catalysts for the kinetic resolution of chiral alcohols. The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer) at a much faster rate, leaving the unreacted (R)-enantiomer behind. This allows for the separation of the acylated (S)-ester from the desired (R)-alcohol.

-

Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can resolve the racemate into its constituent enantiomers, although this method is often more expensive for large-scale production.

Caption: Workflow for Synthesis and Enzymatic Resolution.

Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of the α-(trifluoromethyl)benzyl alcohol moiety is a powerful tactic in modern drug design. Benzyl alcohols and their derivatives are common intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6] The fluorine-containing substituents, in particular, make them interesting intermediates for agrochemicals and pharmaceuticals.[7]

The Role of the Trifluoromethyl Group

The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

-

Increase Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulate Acidity/Basicity: The strong inductive effect of the -CF3 group can alter the pKa of nearby functional groups, influencing a drug's ionization state and receptor binding interactions.

-

Serve as a Versatile Synthetic Handle: The alcohol group itself is a key functional group for further chemical transformations, allowing the chiral scaffold to be integrated into a larger molecular framework.[8]

The trifluoromethylated benzyl group has been shown to be effective in directing stereoselectivity in complex reactions, such as glycosylations, highlighting its utility beyond simple structural inclusion.[9]

Caption: Impact of the Core Moiety on Drug Properties.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of (R)-(-)-α-(Trifluoromethyl)benzyl alcohol. They are intended as a guide and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Asymmetric Synthesis via Catalytic Reduction

This protocol describes the asymmetric reduction of 2,2,2-trifluoroacetophenone using a chiral catalyst system.

Objective: To synthesize (R)-(-)-α-(Trifluoromethyl)benzyl alcohol with high enantiomeric excess (e.e.).

Materials:

-

2,2,2-Trifluoroacetophenone

-

(R)-CBS catalyst (Corey-Bakshi-Shibata catalyst) solution

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Toluene

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Catalyst Loading: Under a nitrogen atmosphere, charge the flask with anhydrous toluene and the (R)-CBS catalyst solution. Cool the mixture to 0 °C in an ice bath.

-

Borane Addition: Add the borane-dimethyl sulfide complex dropwise to the catalyst solution over 10 minutes. Stir the mixture for an additional 15 minutes at 0 °C.

-

Substrate Addition: Dissolve the 2,2,2-trifluoroacetophenone in anhydrous toluene and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Self-Validation: The enantiomeric excess of the product must be determined using chiral HPLC (see Protocol 2) to validate the success of the asymmetric synthesis. The optical rotation should be measured and compared to the literature value.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To quantify the ratio of (R) and (S) enantiomers in a sample.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H or equivalent).

-

HPLC-grade Hexane and Isopropanol (IPA).

-

Sample of α-(Trifluoromethyl)benzyl alcohol.

-

Racemic standard of α-(Trifluoromethyl)benzyl alcohol.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of hexane and isopropanol (e.g., 98:2 v/v). Degas the solution using sonication or vacuum filtration.

-

System Equilibration: Install the chiral column and equilibrate the HPLC system by flowing the mobile phase through it at a constant rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Standard Injection: Prepare a dilute solution of the racemic standard in the mobile phase. Inject a small volume (e.g., 10 µL) onto the column.

-

Standard Analysis: Record the chromatogram. Identify the two peaks corresponding to the (R) and (S) enantiomers and note their retention times.

-

Sample Injection: Prepare a solution of the synthesized sample of similar concentration. Inject the same volume onto the column under identical conditions.

-

Sample Analysis: Record the chromatogram. Integrate the area of the two peaks corresponding to the enantiomers.

-

Calculation: Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 Where Area_major is the peak area of the desired (R)-enantiomer and Area_minor is the peak area of the (S)-enantiomer.

Conclusion

(R)-(-)-α-(Trifluoromethyl)benzyl alcohol stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of chirality and the potent electronic effects of the trifluoromethyl group provides medicinal chemists with a versatile and powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its properties, synthesis, and careful application of validated analytical and synthetic protocols are essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Toxicology of benzyl alcohol in pharmaceutical manufacturing. Available at: [Link]

-

3-Methoxy-4-(trifluoromethyl)benzyl alcohol, 97% Product Specification. Available at: [Link]

-

2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O - PubChem. Available at: [Link]

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - NIH. Available at: [Link]

-

Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis - ACS Publications. Available at: [Link]

- Process for preparing benzyl alcohols and their use - Google Patents.

-

Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL | 10531-50-7 [chemicalbook.com]

- 3. α-(三氟甲基)苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-(-)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 10531-50-7 [m.chemicalbook.com]

- 6. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]

- 7. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (R)-(-)-alpha-(Trifluoromethyl)benzyl Alcohol

Introduction: The Fluorine Effect in Chiral Scaffolds

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is a high-value chiral building block that leverages the "fluorine effect" in medicinal chemistry. The substitution of a methyl group with a trifluoromethyl (

This guide provides a definitive technical reference for the identification, synthesis, and application of this specific enantiomer, moving beyond simple nomenclature to actionable laboratory protocols.

Chemical Identity & Nomenclature Standards

The precise identification of chiral fluorinated alcohols is critical due to the potential for confusion regarding optical rotation signs versus absolute configuration (Cahn-Ingold-Prelog).

Table 1: Nomenclature and Identifiers

| Category | Identifier / Value | Notes |

| Primary Name | (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol | Preferred IUPAC-based common name. |

| Systematic Name | (R)-2,2,2-Trifluoro-1-phenylethanol | IUPAC systematic name. |

| CAS Number | 10531-50-7 | Commonly assigned to the (R)-(-) form in commercial catalogs (e.g., Chem-Impex, Spectrum), though generic searches may link this to the racemate. Verify via CoA. |

| Alternative CAS | 127852-25-5 | Specific entry often used for high-purity (R)-enantiomer in chiral libraries. |

| Synonyms | (R)-(-)-1-Phenyl-2,2,2-trifluoroethanol(R)-Phenyl(trifluoromethyl)carbinol(R)- | "Carbinol" nomenclature is older but still prevalent in patent literature. |

| Molecular Formula | MW: 176.14 g/mol | |

| Chirality | (R) | Rectus (Clockwise priority of substituents: |

| Optical Rotation | Measured in neat liquid or | |

| SMILES | O(F)F)C1=CC=CC=C1 | Isomeric SMILES for computational docking. |

Stereochemical Fidelity Warning

Critical Quality Attribute (CQA): Unlike non-fluorinated benzyl alcohols where the (R)-enantiomer is often dextrorotatory (+), the strong electron-withdrawing nature of the

Asymmetric Synthesis Protocol

The industrial standard for generating (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is Asymmetric Transfer Hydrogenation (ATH) . This method is preferred over stoichiometric reduction (e.g.,

Mechanism: Ru-Catalyzed Transfer Hydrogenation

The reaction utilizes a Ruthenium(II) catalyst complexed with a chiral diamine ligand (Noyori-type catalyst).[2] The hydrogen source is typically formic acid/triethylamine or isopropanol.

Figure 1: Asymmetric Transfer Hydrogenation workflow utilizing a Ruthenium-TsDPEN catalyst system to induce chirality.

Step-by-Step Protocol (Laboratory Scale)

-

Catalyst Preparation:

-

In a glovebox or under Argon, charge a Schlenk flask with

(0.0025 eq) and -

Dissolve in anhydrous DMF or Isopropanol and heat to 80°C for 1 hour to form the active 16-electron Ru-hydride species.

-

-

Reaction Initiation:

-

Cool the catalyst solution to room temperature (25°C).

-

Add the substrate: 2,2,2-Trifluoroacetophenone (1.0 eq).

-

Add the hydrogen donor: Formic acid/Triethylamine complex (5:2) (3.0 eq).

-

-

Monitoring:

-

Stir at ambient temperature. Monitor conversion via GC-MS or TLC (

, Hexane/EtOAc 8:1). -

Endpoint: Typically 12–24 hours.

-

-

Workup & Purification:

-

Quench with water. Extract with Ethyl Acetate (

). -

Wash combined organics with saturated

(to remove formic acid) and Brine. -

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography or vacuum distillation (BP: ~99°C at 17 mmHg).

-

-

Validation:

-

Assess Enantiomeric Excess (ee) using Chiral HPLC (Chiralcel OD-H, Hexane/IPA 95:5).

-

Applications in Drug Development & Analysis[1]

Chiral Solvating Agent (CSA) for NMR

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is a powerful tool for determining the enantiomeric purity of other chiral molecules (amines, sulfoxides) via NMR.

-

Mechanism: The alcohol forms diastereomeric H-bonded complexes with the analyte.

-

Advantage: The

group provides a distinct handle for

Figure 2: Mechanism of Chiral Solvating Action. The host-guest interaction induces magnetic non-equivalence detectable by 19F-NMR.

Pharmaceutical Intermediates

The molecule serves as a precursor for:

-

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The

-benzyl moiety fits into hydrophobic pockets of the viral enzyme (e.g., Efavirenz analogs). -

Agrochemicals: Used in the synthesis of stereochemically pure pyrethroids and fungicides where metabolic stability is required.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

-

Fujii, A., et al. (2011). Structure and Dynamics of (R)-1-Phenyl-2,2,2-trifluoroethanol and Its Solvated Clusters. The Journal of Physical Chemistry A. Link

-

Sigma-Aldrich/Merck. (2023). Product Specification: (S)-(-)-1-Phenyl-2,2,2-trifluoroethanol (Note on enantiomer rotation). Link

-

PubChem. (2023). Compound Summary: 2,2,2-Trifluoro-1-phenylethanol. Link

-

Chem-Impex Int. (2023). Catalog Entry: (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol.[1][3][4][5][6] Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ias.ac.in [ias.ac.in]

- 3. 10531-50-7 Cas No. | (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. pure-synth.com [pure-synth.com]

- 6. (R)-(-)-alpha-(Trifluoromethyl)benzyl Alcohol | 10531-50-7 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

Spectroscopic data for (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

Technical Monograph: Spectroscopic Characterization and Applications of (R)-(-)- -(Trifluoromethyl)benzyl Alcohol

Executive Summary

(R)-(-)-

Molecular Profile & Physicochemical Properties[1][2][3][4][5]

The physical constants below define the standard for high-purity research grade material.

| Property | Value / Description |

| IUPAC Name | (1R)-2,2,2-Trifluoro-1-phenylethanol |

| CAS Number | 24443-12-7 (R-enantiomer); 10531-50-7 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 176.14 g/mol |

| Physical State | Colorless liquid or low-melting solid (dependent on purity) |

| Melting Point | 28–30 °C (Enantiopure form often solidifies near RT) |

| Boiling Point | 72–74 °C at 12 mmHg |

| Density | 1.305 g/mL at 25 °C |

| Chirality | (R)-Configuration corresponds to Levorotatory (-) rotation |

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Data reported in CDCl

H NMR (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 7.48 – 7.35 | Multiplet | 5H | - | Aromatic (Ph-H ) |

| 5.02 | Quartet | 1H | Methine (C H-CF | |

| 2.65 | Broad Singlet | 1H | - | Hydroxyl (-OH ) |

Analyst Note: The hydroxyl proton shift is concentration and temperature-dependent.[1] The methine quartet at ~5.02 ppm is diagnostic; its collapse to a singlet upon broadband

F decoupling confirms the structure.

C NMR (100 MHz, CDCl

)

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 134.1 | Singlet | - | Aromatic C (Ipso) |

| 129.2, 128.7, 127.4 | Singlets | - | Aromatic C (Ortho, Meta, Para) |

| 124.3 | Quartet | Trifluoromethyl (-C F | |

| 72.9 | Quartet | Methine (C H-OH) |

F NMR (376 MHz, CDCl

)

| Shift ( | Multiplicity | Assignment |

| -77.8 | Doublet ( | -CF |

Mass Spectrometry (EI-MS)

-

Molecular Ion (M+): m/z 176[2]

-

Base Peak: m/z 107 (Loss of CF

, formation of [Ph-CH=OH] -

Fragmentation: m/z 79 (Phenyl cation), m/z 77 (C

H

Infrared Spectroscopy (FT-IR, neat)

-

3400–3300 cm

: O-H stretch (Broad, H-bonded). -

1280–1100 cm

: C-F stretch (Strong, multiple bands). -

700, 750 cm

: Monosubstituted benzene ring deformations.

Chiral Analysis & Optical Purity

For drug development applications, confirming the enantiomeric excess (ee) is mandatory.

Specific Rotation

The (R)-enantiomer is levorotatory.[3]

- : -25.8° (neat)

- : -30.5° (c=1.0, Methanol)

Enantiomeric Purity Determination (Protocol)

To determine the optical purity of a batch of (R)-TFBA, derivatization with Mosher's Acid Chloride is the gold standard.

-

Reagent: (S)-(+)-

-Methoxy- -

Reaction: Mix 10 mg (R)-TFBA with 1.2 eq (S)-MTPA-Cl and 2 eq Pyridine in CDCl

. -

Analysis: Analyze via

F NMR.-

The resulting diastereomeric esters will show distinct

F signals. -

Integration of the CF

peaks allows calculation of % ee.

-

Application: Chiral Solvating Agent (CSA) Workflow

(R)-TFBA is used to determine the ee of chiral amines, amino alcohols, and sulfoxides without derivatization. The mechanism relies on the formation of transient diastereomeric hydrogen-bonded complexes in solution.

Mechanism of Action

The CF

-

(R)-TFBA

(R)-Amine -

(R)-TFBA

(S)-Amine

These complexes have different magnetic environments, causing the NMR signals of the amine (and the TFBA) to split (anisochrony).

Experimental Protocol

Objective: Determine the ee of a chiral amine sample.

-

Sample Prep: Dissolve ~10 mg of the amine analyte in 0.6 mL CDCl

(or C -

Reference Scan: Acquire a standard

H NMR spectrum. -

Titration: Add (R)-TFBA in increments (0.5 eq, 1.0 eq, 2.0 eq).

-

Note: A large excess (2-5 eq) is often required to drive complexation equilibrium.

-

-

Observation: Monitor the chemical shift of protons near the chiral center of the amine. Look for peak splitting.

-

Calculation: Integrate the split peaks.

Workflow Diagram

The following diagram illustrates the logic flow for using (R)-TFBA as a CSA.

Caption: Logical workflow for Enantiomeric Excess determination using (R)-TFBA as a Chiral Solvating Agent.

Synthesis & Purification Notes

While commercially available, high-ee (R)-TFBA is often prepared via biocatalytic reduction to ensure optical purity >99%.

-

Precursor: 2,2,2-Trifluoroacetophenone.

-

Method: Asymmetric reduction using Ketoreductase (KRED) enzymes or Transfer Hydrogenation with Ru-TsDPEN catalysts.

-

Purification:

-

Racemic material can be resolved via lipase-catalyzed kinetic resolution (acetylation).

-

Enrichment: Recrystallization from hexane/pentane at low temperature (if solid) or derivatization.

-

References

-

PubChem. (R)-2,2,2-Trifluoro-1-phenylethanol Compound Summary. National Library of Medicine. Available at: [Link]

- Pirkle, W. H., et al. "Chiral Solvating Agents. Use of (R)-Trifluoromethylbenzyl Alcohol." Journal of Organic Chemistry, 1977.

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010.[4] Available at: [Link]

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol safety and handling

An In-depth Technical Guide to the Safe Handling of (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol. Designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity.

Introduction: Understanding the Compound

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is a chiral fluorinated alcohol that serves as a critical intermediate and building block in organic synthesis. Its unique trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of target molecules, making it highly valuable in the development of new pharmaceuticals and agrochemicals.[1] However, the same properties that make it synthetically useful necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures during its handling, storage, and disposal.

Section 1: Chemical Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics. These properties influence storage conditions, appropriate fire-fighting measures, and potential exposure routes.

| Property | Value | Source |

| CAS Number | 340-05-6 | |

| Molecular Formula | C₈H₇F₃O | [2] |

| Molecular Weight | 176.14 g/mol | |

| Appearance | Colorless liquid | [3] |

| Melting Point | 20 °C | [4] |

| Boiling Point | 73-76 °C @ 9 mmHg | [4] |

| Density | 1.293 - 1.300 g/mL at 20-25 °C | [4] |

| Flash Point | 87 °C (189 °F) - Combustible Liquid | [4][5] |

| Refractive Index | n20/D 1.459 - 1.461 | [4] |

Section 2: Hazard Identification and Toxicology

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is classified as a hazardous chemical.[5] A comprehensive understanding of its toxicological profile is paramount for risk mitigation. While the toxicological properties have not been fully investigated, the available data from safety data sheets (SDS) indicates several key hazards.[5][6]

GHS Hazard Classification:

-

Acute Oral Toxicity, Category 4: Harmful if swallowed.[5]

-

Skin Corrosion/Irritation, Category 2: Causes skin irritation.[5][6]

-

Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[5][6]

-

Flammable Liquids, Category 4: Combustible liquid.[5]

Summary of Health Effects:

-

Inhalation: Vapors or mists may cause irritation to the respiratory tract.[5][6] High concentrations could lead to symptoms such as headache, dizziness, and nausea.[5]

-

Skin Contact: Causes skin irritation.[5][6] Prolonged or repeated contact should be avoided.

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and potential damage if not addressed promptly.[5][6]

-

Ingestion: Harmful if swallowed.[5] Ingestion of the related compound benzyl alcohol can cause nausea, vomiting, dizziness, and central nervous system depression.[7] Immediate medical attention is crucial if ingestion occurs.[7][8]

It is critical to note that the chronic health effects have not been fully determined.[5] Therefore, the precautionary principle must be applied, and exposure should be minimized at all times.

Section 3: Risk Assessment and Control Measures

A systematic risk assessment is the cornerstone of laboratory safety. Before any procedure involving this compound, a thorough evaluation of the potential hazards and the implementation of appropriate control measures is mandatory.

Caption: Risk Assessment Workflow for (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol.

1. Engineering Controls: The primary line of defense is to handle the chemical within a controlled environment.

- Chemical Fume Hood: All handling of (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[5]

- Safety Shower and Eyewash Station: Facilities must be equipped with an easily accessible and operational eyewash station and safety shower in the immediate vicinity of the workstation.[5][9]

2. Personal Protective Equipment (PPE): PPE is a critical barrier against direct exposure. The choice of PPE should be based on the specific tasks being performed.

- Eye and Face Protection: Wear chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][9] A face shield may be required for splash-prone operations.

- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, as recommended by some suppliers) and inspect them before use.[3] A lab coat or chemical apron should be worn to protect street clothing.[9]

- Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidents and exposure.

Caption: Standard Operating Procedure for Handling the Compound.

Handling Protocol:

-

Preparation: Before handling, ensure all engineering controls are functional and necessary PPE is donned correctly.

-

Avoid Inhalation and Contact: Always handle the liquid inside a chemical fume hood.[5] Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[9]

-

Prevent Ignition: This is a combustible liquid.[5] Keep it away from heat, sparks, open flames, and other ignition sources.[3][5] Use non-sparking tools for transfers.[5]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[5][10] Wash hands thoroughly after handling the chemical.[5][11]

Storage Conditions:

-

Container: Store in a tightly closed, original container.[3][9][10]

-

Location: Keep in a cool, dry, and well-ventilated area.[3][9][10]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, acid anhydrides, and acid chlorides.[3][5][9][12]

-

Environment: Protect from ignition sources.[9] Some chemically related compounds are sensitive to light and air, so storing under an inert atmosphere (e.g., nitrogen) and in light-resistant containers is a prudent practice.[5][10]

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.[8][9]

-

Skin Contact: Remove contaminated clothing and shoes immediately.[9] Flush skin with plenty of soap and water for at least 15 minutes.[3][5] Get medical attention if irritation develops or persists.[8][9]

-

Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9] Seek medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting.[5] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk.[9] Call a physician or poison control center immediately.[5][8]

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and eliminate all ignition sources.[5]

-

Wear full PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[5][13]

-

Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][9]

-

Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][9][13] A water jet may be ineffective.[13]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent.[9]

-

Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[9]

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect human health and the environment.

-

Classification: (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol and any contaminated materials (e.g., absorbent, PPE) must be treated as hazardous waste.[3]

-

Procedure: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[3][5][9] Do not empty into drains.[3][5] Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Conclusion

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is a valuable chemical tool, but its potential hazards demand respect and meticulous handling. By integrating the principles of risk assessment, utilizing appropriate engineering controls and PPE, and adhering to the established protocols for handling, storage, and emergency response outlined in this guide, researchers can work with this compound safely and effectively. Proactive safety is not a barrier to innovation; it is the foundation upon which successful and responsible science is built.

References

-

Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99% . Cole-Parmer.

-

SAFETY DATA SHEET . Spectrum Chemical.

-

Alcohol (R)-(-)-α-(trifluorometil)bencílico . Chem-Impex.

-

(r)-(-)-alpha-(trifluoromethyl)benzyl alcohol . ChemicalBook.

-

What are the side effects of Benzyl Alcohol? . Patsnap Synapse. (2024-07-12).

-

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol . Apollo Scientific.

-

SAFETY DATA SHEET - (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol . Fisher Scientific. (2009-10-19).

-

SAFETY DATA SHEET - 2-(Trifluoromethyl)benzyl alcohol . Thermo Fisher Scientific. (2025-09-07).

-

Safety Data Sheet: Benzyl alcohol . Carl ROTH.

-

Safety Data Sheet Benzyl Alcohol . Redox. (2022-11-01).

-

Safety Data Sheet: benzyl alcohol . Valudor Products.

-

SAFETY DATA SHEET . Thermo Fisher Scientific. (2025-09-15).

-

SAFETY DATA SHEET - 4-(Trifluoromethyl)benzyl alcohol . Fisher Scientific.

-

a-(Trifluoromethyl)benzyl alcohol 98 340-04-5 . Sigma-Aldrich.

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols . National Institutes of Health.

-

Synthesis of β-trifluoromethyl alcohols . Organic Chemistry Portal.

-

Fire Fighting Foam Principles . Ethanol Emergency Response.

-

3-benzyloxy-2-methyl propanoate . Organic Syntheses Procedure.

-

SAFETY DATA SHEET - 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL . Apollo Scientific.

-

4-(Trifluoromethyl)benzyl alcohol . NIST WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. (R)-(-)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 10531-50-7 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. valudor.com [valudor.com]

Commercial availability of (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

Commercial & Technical Profile: (R)-(-)- -(Trifluoromethyl)benzyl Alcohol

Technical Specifications & Physical Profile

Understanding the physical baseline is the first step in procurement and handling. The (R)-enantiomer is distinct from its racemate (CAS: 340-05-6) and must be verified via optical rotation.

| Property | Specification |

| Chemical Name | (R)-(-)-1-Phenyl-2,2,2-trifluoroethanol |

| CAS Number | 10531-50-7 (Specific to R-isomer) |

| Molecular Formula | |

| Molecular Weight | 176.14 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 99 °C at 17 mmHg (Lit.)[1][2] |

| Density | |

| Optical Rotation | |

| Chiral Purity (ee) | Typically |

| Solubility | Soluble in alcohols, |

Commercial Landscape & Supply Chain

Primary Suppliers & Availability

The supply chain for (R)-(-)-

| Supplier Tier | Typical Pack Sizes | Purity Grade | Lead Time | Primary Use Case |

| Tier 1 (Catalog) (e.g., Sigma, TCI, Alfa Aesar) | 1g, 5g, 25g | 98-99% | Immediate | Bench-scale R&D, Analytical Standards |

| Tier 2 (Specialist) (e.g., SynQuest, Fluorochem) | 25g, 100g, 1kg | >99% | 1-2 Weeks | Process Development, Pilot Scale |

| Tier 3 (Bulk/Custom) (e.g., PureSynth, Custom CROs) | >1kg | Custom | 4-8 Weeks | GMP Manufacturing, Clinical Batches |

Procurement Strategy

-

Cost Analysis: As of late 2024, pricing for catalog quantities averages $25 - $35 per gram . Bulk pricing drops significantly but often requires a custom quote.

-

Risk Factor: The primary risk in sourcing is enantiomeric drift . Lower-cost suppliers may provide material with 90-95% ee, which is insufficient for use as an NMR solvating agent. Always request a batch-specific Chiral GC/HPLC trace before purchasing >100g.

Industrial Synthesis & Production

To understand the cost structure and impurity profile, one must understand how this molecule is manufactured. The industrial standard has shifted from classical resolution to Asymmetric Transfer Hydrogenation (ATH) .

The Dominant Route: Ru-Catalyzed ATH

The most scalable method involves the reduction of 2,2,2-trifluoroacetophenone using a Ruthenium catalyst with a chiral diamine ligand (e.g., Noyori's catalyst). This method avoids high-pressure hydrogen gas, using formic acid/triethylamine as the hydrogen source.

Why this matters:

-

Impurity Profile: The main impurity is often the unreacted ketone (2,2,2-trifluoroacetophenone) or the Ruthenium metal residue.

-

Scalability: This reaction is easily scaled to multi-kilogram batches with consistent ee.

Synthesis Workflow Diagram

The following diagram illustrates the critical control points (CCP) in the synthesis and purification process.

Figure 1: Industrial synthesis workflow via Asymmetric Transfer Hydrogenation (ATH), highlighting the critical distillation step for metal removal.

Quality Assurance & Characterization Protocols

As a Senior Scientist, relying on the Certificate of Analysis (CoA) is insufficient for critical applications. The following self-validating protocols should be established in-house.

Protocol: Determination of Enantiomeric Excess (ee)

Objective: Verify that the purchased material is the (R)-enantiomer and meets the >98% ee specification.

-

Method: Chiral HPLC (High-Performance Liquid Chromatography).[3][4][5]

-

Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10).[4]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result:

-

(R)-Enantiomer Retention Time (

): ~11.5 min (varies by system). -

(S)-Enantiomer Retention Time (

): ~12.3 min. -

Note: Always inject a racemic standard first to establish separation.

-

Protocol: Use as a Chiral Solvating Agent (CSA)

This alcohol is often used to determine the ee of other chiral compounds (amines, acids) via NMR.

-

Mix: 10-20 mg of the chiral analyte + 2-4 equivalents of (R)-(-)-

-(Trifluoromethyl)benzyl alcohol. -

Solvent: Dissolve in

or -

Analyze: Acquire

or -

Mechanism: The alcohol forms transient diastereomeric complexes with the analyte via hydrogen bonding. The

group acts as a powerful NMR probe, often showing distinct chemical shifts for the (R,R) vs (R,S) complexes.

Applications in Drug Development[2][3][4][6]

The "Fluorine Effect"

The incorporation of the

Strategic Decision Tree: Sourcing vs. Synthesis

When should a lab buy the alcohol versus making it?

Figure 2: Decision logic for procurement vs. internal synthesis based on scale and economics.

Safety & Handling (MSDS Summary)

While valuable, this compound presents specific hazards that must be managed.[6]

-

GHS Classification:

-

Handling Protocol:

-

Always handle in a fume hood. The vapor pressure is sufficient to cause respiratory irritation at room temperature.

-

Incompatibility: Strong oxidizing agents and acid chlorides (unless intended for derivatization).

-

Storage: Store at room temperature in a tightly sealed container. It is not moisture sensitive but can absorb water over time, affecting NMR baselines.

-

References

-

Sigma-Aldrich.(R)-(-)-

-(Trifluoromethyl)benzyl alcohol Product Specification. Sigma-Aldrich Catalog. Link -

Fujii, A. et al. (2010).[3] High-performance liquid chromatography method for the separation of a series of chiral benzyl alcohols.[3][5] American Journal of Analytical Chemistry.[3] Link

-

BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem Technical Guides. Link

-

SynQuest Laboratories. Safety Data Sheet: (R)-1-Phenyl-2,2,2-trifluoroethanol.[2][7] SynQuest Labs.[7][8] Link

-

Noyori, R. et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[1] (Foundational reference for the ATH synthesis method described).

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 2,2,2-Trifluoroethanol Dealer and Distributor | 2,2,2-Trifluoroethanol Supplier | 2,2,2-Trifluoroethanol Stockist | 2,2,2-Trifluoroethanol Importers [multichemindia.com]

Strategic Engineering of Trifluoromethyl Benzyl Alcohols: Synthesis, Properties, and Pharmaceutical Utility

Introduction: The Fluorine Effect in Benzylic Scaffolds

In modern drug discovery, the incorporation of a trifluoromethyl (

-

Ring-Substituted Trifluoromethyl Benzyl Alcohols (

): Primarily used to modulate lipophilicity and metabolic stability of the aromatic ring. -

-Trifluoromethyl Benzyl Alcohols (

This guide focuses heavily on the

Physicochemical Profiling: The Power of Modulation

The strategic value of replacing a methyl group or hydrogen with a trifluoromethyl group lies in the profound electronic perturbation of the molecule. The

Table 1: Comparative Physicochemical Properties[1][2]

| Property | Benzyl Alcohol ( | Impact on Drug Design | |

| ~15.4 | ~11.9 | Critical: The | |

| Lipophilicity (LogP) | 1.1 | ~2.2 - 2.5 | Increases membrane permeability and blood-brain barrier (BBB) penetration.[1] |

| Metabolic Stability | Low (Rapid oxidation to Benzoic Acid) | High | The |

| Steric Bulk | Small ( | Moderate ( | The |

Data Sources: pKa prediction based on electronic effects [1]; LogP trends [2].[1]

Synthetic Methodologies: Constructing the Chiral Center

The synthesis of chiral

Route A: Asymmetric Transfer Hydrogenation (ATH)

The Gold Standard. Ruthenium-catalyzed ATH using chiral diamine ligands (Noyori-Ikariya type) is the most reliable method for bench-scale and process-scale synthesis.[1] The reaction typically utilizes formic acid/triethylamine as the hydrogen source.[2]

-

Mechanism: Metal-ligand bifunctional catalysis where the proton and hydride are delivered simultaneously to the ketone oxygen and carbon, respectively.

Route B: Biocatalytic Reduction

The Green Alternative. Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs) offer exquisite enantioselectivity.

-

Challenge:

ketones can be inhibitory to some wild-type enzymes.[1] -

Solution: Engineered variants (e.g., from Lactobacillus kefir) are used with cofactor regeneration systems (NADPH).

Route C: Nucleophilic Trifluoromethylation

The "Reverse" Approach. Instead of reducing a ketone, the

-

Utility: Useful when the corresponding trifluoromethyl ketone is unstable or expensive.

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and process requirements.

Detailed Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes the synthesis of (S)-1-phenyl-2,2,2-trifluoroethanol using a Ruthenium(II)-arene complex.[1] This method is preferred for its operational simplicity and lack of high-pressure hydrogen gas requirements.[1]

Target: (S)-2,2,2-Trifluoro-1-phenylethanol

Catalyst:

Materials

-

Substrate: 2,2,2-Trifluoroacetophenone (1.0 eq)

-

Catalyst:

(0.5 mol%)[1] -

Hydrogen Source: Formic acid / Triethylamine mixture (5:2 molar ratio)

-

Solvent: Dichloromethane (DCM) or neat (if liquid substrate)

Step-by-Step Methodology

-

Catalyst Activation (Pre-reaction):

-

In a flame-dried Schlenk flask under Argon, dissolve the Ru-catalyst in a minimal amount of degassed DCM.

-

Why: Oxygen can poison the active Ruthenium-hydride species.[1]

-

-

Reaction Assembly:

-

Add the 2,2,2-Trifluoroacetophenone to the flask.

-

Cool the mixture to 0°C.

-

Causality: Lower temperatures generally enhance enantioselectivity (ee) by maximizing the energy difference between the diastereomeric transition states, although reaction rate decreases.

-

-

Initiation:

-

Add the

azeotrope dropwise via syringe. -

Allow the reaction to warm to room temperature (20-25°C) and stir.

-

Monitoring: Monitor via TLC (silica, 10% EtOAc/Hexane) or 19F-NMR (shift from ketone

ppm to alcohol

-

-

Quench and Workup:

-

Once complete (typically 2-6 hours), quench with water.

-

Extract with DCM (

). Wash combined organics with saturated -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography is usually sufficient, though the conversion is often quantitative.

-

Validation: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

-

Applications in Drug Development[6]

The utility of

Case Study: Odanacatib Intermediate

In the synthesis of Odanacatib (a Cathepsin K inhibitor), the chiral trifluoroethanol moiety is critical. The

Solvent Effects in Peptide Engineering

Interestingly, the solvent properties of 2,2,2-trifluoroethanol (TFE) and its derivatives are used to control nucleophilic peptide arylation.[5] The specific solvation shell formed by TFE around nucleophiles can enhance chemoselectivity in

Visualization: The "Fluorine Effect" in Binding

Figure 2: Mechanistic impact of the trifluoromethyl group on receptor binding affinity and metabolic resistance.

References

-

ChemBK. (2024). (1R)-1-Phenyl-2,2,2-trifluoroethanol Physicochemical Properties. Link

-

Common Organic Chemistry. (2024). Benzyl Alcohol Properties and pKa Data. Link

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. Link

-

Organic Chemistry Frontiers. (2014). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib. Link

-

RSC Advances. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Link

Sources

- 1. P. aeruginosa Metabolome Database: 2-phenylethanol (PAMDB120153) [pseudomonas.umaryland.edu]

- 2. rua.ua.es [rua.ua.es]

- 3. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Discovery of (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

The Chiral Fluorine Imperative: A Technical Guide to (R)-(-)- -(Trifluoromethyl)benzyl Alcohol[1][2]

Executive Summary

The incorporation of a trifluoromethyl (

The Stereochemical Landscape

Before synthesis, one must master the unique stereochemical rules imposed by the fluorine atoms.

-

Nomenclature Paradox: In non-fluorinated 1-phenylethanol, the oxygen has priority 1, the phenyl ring priority 2, and the methyl group priority 3.

-

The Fluorine Flip: In (R)-1 , the

group (Carbon bonded to three Fluorines, atomic number 9) takes Cahn-Ingold-Prelog (CIP) priority over the Phenyl ring (Carbon bonded to Carbons, atomic number 6).-

Priority:

(1) > -

Consequence: A spatial arrangement that would be (S) in the methyl analog is (R) in the trifluoromethyl analog. This is critical when selecting catalysts based on "standard" mnemonic models.

-

| Property | Value | Note |

| IUPAC Name | (1R)-2,2,2-Trifluoro-1-phenylethanol | |

| CAS (Enantiomer) | 10531-50-7 | Racemate: 340-04-5 |

| Optical Rotation | Levorotatory (-) corresponds to (R) | |

| Boiling Point | 73–76 °C (9 mmHg) | Volatile; handle with care |

| Density | 1.300 g/mL | Significantly denser than non-F analogs |

Method A: The Discovery Route (Enzymatic Resolution)

Historically, the first scalable access to enantiopure (R)-1 relied on the kinetic resolution of the racemate using lipases. This method remains robust for laboratory-scale preparation where high

Mechanism: The Kazlauskas Rule

Lipases (specifically Candida antarctica Lipase B, CAL-B) follow the Kazlauskas rule, favoring the acylation of the enantiomer where the "medium" group (

Protocol 1: Lipase-Catalyzed Kinetic Resolution

Objective: Isolation of (R)-1 via hydrolysis of the enzymatically formed ester.[1]

-

Substrate Prep: Dissolve racemic 2,2,2-trifluoro-1-phenylethanol (100 mM) in dry hexane or MTBE.

-

Acyl Donor: Add vinyl acetate (3.0 equivalents).[1] The use of vinyl ester makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde).

-

Catalyst Addition: Add immobilized CAL-B (Novozym 435, 20 mg/mmol substrate).

-

Incubation: Shake at 30°C, 200 rpm. Monitor via chiral GC (Cyclodex-B column).[1]

-

Stop Point: Terminate at ~45-50% conversion (typically 24-48 hours).

-

Separation: Flash chromatography (Hexane/EtOAc 9:1).

-

Hydrolysis (To obtain Target): Treat Fraction A with

in MeOH/Water (1:1) for 2 hours. Extract with DCM to yield (R)-1 .[1]

Method B: The Modern Standard (Asymmetric Transfer Hydrogenation)

For drug development requiring kilogram scales, losing 50% of the material (as in resolution) is unacceptable. The industry standard is Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium catalysts.[1]

Mechanistic Insight: Electronic vs. Steric Control

The electron-withdrawing nature of the

-

Catalyst Selection: (S,S)-Ru-TsDPEN (chloro[N-[(1S,2S)-2-[(p-tolylsulfonyl)amino]-1,2-diphenylethyl]-(p-cymene)ruthenium(II)]).[1]

-

Stereochemical Reversal: While (S,S)-catalysts typically yield (S)-alcohols for acetophenone, the CIP priority switch (

> Ph) means the (S,S)-catalyst yields the (R)-alcohol for this substrate.

Protocol 2: Ru-Catalyzed ATH

Reaction:

-

Catalyst Prep: In a glovebox, weigh (S,S)-Ru-TsDPEN (0.5 mol%).

-

Solvent System: Prepare an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio). Degas by sparging with Argon.[1]

-

Reaction: Dissolve 2,2,2-trifluoroacetophenone (1.0 equiv) in the FA/TEA mixture (concentration ~1.0 M). Add catalyst.[1][4][5][7][8]

-

Conditions: Stir at 25°C. The reaction is exothermic; ensure cooling if scaling >10g.

-

Monitoring: Reaction is typically complete in <12 hours.[1] Check for disappearance of ketone (TLC/GC).

-

Quench: Pour into water. Neutralize carefully with saturated

(gas evolution!).[1] -

Extraction: Extract with EtOAc (

). Wash organic layer with brine, dry over -

Purification: Distillation or short-path silica plug.[1]

-

Expected Yield: >95%

-

Expected ee: >96% (R)

-

Visualization: The ATH Pathway

The following diagram illustrates the stereochemical logic and workflow for the ATH synthesis.

Caption: Mechanistic flow of the Asymmetric Transfer Hydrogenation. Note the critical CIP priority inversion resulting in the (R)-product from the (S,S)-catalyst.

Applications in Drug Discovery

(R)-1 is not merely a solvent; it is a high-value scaffold.[1]

The "Fluorine Scan" in Lead Optimization

In medicinal chemistry, replacing a methyl group with a trifluoromethyl group is a standard tactic to block metabolic "soft spots."

-

Application: If a drug candidate containing a (R)-1-phenylethanol moiety suffers from rapid oxidation at the benzylic position, substituting with (R)-1 blocks P450 abstraction of the benzylic proton due to the electron-withdrawing effect of fluorine and the absence of adjacent oxidizable C-H bonds.

Chiral Solvating Agent (CSA)

Due to the strong electronegativity of the

-

Utility: It forms strong hydrogen-bonded diastereomeric complexes with racemic amines, phosphines, and sulfoxides.[1]

-

Protocol: Mix (R)-1 with a racemic amine in

. The

Precursor to Mosher-Like Auxiliaries

While Mosher's acid is the gold standard, derivatives of (R)-1 are used to synthesize specialized chiral ethers and esters used to resolve difficult alcohols via crystallography or chromatography.[1]

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][7][8] Accounts of Chemical Research. Link[1]

-

Fujii, A., et al. (1996).[1] Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society. Link[1]

-

Kazlauskas, R. J., et al. (1991).[1] A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry. Link[1]

-

PubChem. (2025).[1] (S)-2,2,2-Trifluoro-1-phenylethanol (Data for enantiomer comparison). National Library of Medicine.[1] Link

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: alpha-(Trifluoromethyl)benzyl alcohol.[1][9] Link

Sources

- 1. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. scielo.br [scielo.br]

- 6. 1-Phenyl-2,2,2-trifluoroethanol [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. kanto.co.jp [kanto.co.jp]

- 9. chembk.com [chembk.com]

Methodological & Application

Asymmetric synthesis using (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

Application Note: Asymmetric Synthesis & Analysis using (R)-(-)- -(Trifluoromethyl)benzyl Alcohol[1]

Part 1: Chemical Properties & Handling

The introduction of the

Key Physicochemical Data

| Property | Value | Significance |

| Appearance | Clear, colorless liquid | Easy to handle; no solid weighing errors.[1][3] |

| Boiling Point | 74-76 °C (9 mmHg) | Volatile enough for removal, stable enough for reflux. |

| Optical Rotation | High specific rotation allows easy purity checks.[1] | |

| Acidity ( | ~11.9 | Critical: More acidic than typical alcohols. Forms alkoxides with weaker bases (e.g., |

| Electronic Effect | Strong | Deactivates the benzene ring; stabilizes the alkoxide; prevents racemization via carbocation intermediates ( |

Handling & Safety

Part 2: Application A - Chiral Solvating Agent (NMR)

(R)-(-)-

Mechanism of Action

The alcohol acts as a Hydrogen Bond Donor (HBD). The acidic hydroxyl proton forms a hydrogen bond with the basic site of the analyte (guest). The bulky

Protocol: Determination of Enantiomeric Excess

Scope: Suitable for chiral amines, amino alcohols, and sulfoxides.

-

Preparation of Host Solution:

-

Dissolve 30 mg of (R)-(-)-

-(Trifluoromethyl)benzyl alcohol in 0.6 mL of deuterated solvent. -

Solvent Choice:

(Benzene-d6) is preferred over

-

-

Sample Preparation:

-

Add 10 mg of the racemic (or enantioenriched) guest substrate to the NMR tube containing the host solution.

-

Stoichiometry: A Host:Guest ratio of 2:1 to 4:1 is recommended to drive the equilibrium toward the associated complex.

-

-

Acquisition:

-

Analysis:

-

Identify the split signals of the guest.

-

Calculate ee using integration:

.[1]

-

Part 3: Application B - Asymmetric Synthesis Protocols

This section details two divergent pathways: Retention of Configuration (Ether Synthesis) and Inversion of Configuration (Mitsunobu Reaction).[1]

Workflow Decision Tree

Figure 1: Strategic decision map for synthetic transformations. Choosing the correct pathway ensures stereochemical integrity.

Protocol 1: Stereoretentive Etherification (Williamson Type)

Due to the enhanced acidity of the hydroxyl group (

Target: Synthesis of (R)-

-

Reagents:

-

Procedure:

-

Dissolve (R)-TFBA in dry

(0.5 M).[1] -

Add

.[1] Stir for 15 minutes at Room Temperature (RT). Note: The solution may turn slightly yellow as the alkoxide forms. -

Add the electrophile dropwise.[2]

-

Heat to 50-60°C and monitor by TLC/HPLC. Reaction is typically complete in 2-4 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1][4]

-

Result: The

group prevents

-

Protocol 2: Stereoinvertive Mitsunobu Reaction

To access the (S)-enantiomer series or install nitrogen/sulfur nucleophiles, the Mitsunobu reaction is the gold standard.

Target: Synthesis of (S)-

-

Reagents:

-

Procedure:

-

Cool a solution of (R)-TFBA,

, and the Nucleophile in THF to 0°C under Argon. -

Add DEAD dropwise over 20 minutes. Critical: Exothermic.[1] Maintain temp < 5°C to prevent decomposition.[1]

-

Allow to warm to RT and stir overnight.

-

Workup: Quench with saturated

. Extract with Diethyl Ether.[1][5] -

Purification: The byproduct (triphenylphosphine oxide) can be difficult to remove. Trituration with cold hexanes or column chromatography is required.[1]

-

Result: Complete inversion of configuration to the (S)-isomer via

attack on the activated alkoxyphosphonium intermediate.

-

Part 4: Case Study & Drug Development Context[1]

The Trifluoromethyl Advantage:

In drug discovery, the (R)-TFBA motif is not just a chiral auxiliary but often a target pharmacophore. The

-

Metabolic Stability: Blocks cytochrome P450 oxidation at the benzylic position.

-

Lipophilicity: Increases permeability across the Blood-Brain Barrier (BBB).

Example Application:

In the synthesis of modulators for the Calcium Sensing Receptor (CaSR) , the introduction of the

References

-

Pirkle, W. H., & Sikkenga, D. L. (1977). "The use of chiral solvating agents for nuclear magnetic resonance determination of enantiomeric purity." Journal of Organic Chemistry, 42(8), 1370–1374. Link[1]

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link[1]

-

Procter, G., et al. (2018). "Synthesis of chiral

-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings." National Institutes of Health (PubMed).[1] Link -

Lal, G. S., et al. (2022).[4][6] "pKa Data of Fluorinated Alcohols." Organic Chemistry Data. Link

-

ChemicalBook. (2023).[1] "(S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol Properties and Safety." Link(Note: Reference used for physicochemical baseline; stereochemistry inverted for (R)-isomer in text).

Sources

- 1. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl Alcohol [commonorganicchemistry.com]

- 3. ALPHA-METHYL-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL | 454-91-1 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Enantioselective reduction of ketones with (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

Application Note: Enantioselective Reduction of Ketones with (R)-(-)- -(Trifluoromethyl)benzyl Alcohol Modified Hydrides

Executive Summary

This protocol details the enantioselective reduction of prochiral ketones using Lithium Aluminum Hydride (LAH) modified with (R)-(-)-

The electron-withdrawing nature of the

Key Applications:

-

Reduction of sterically hindered aryl-alkyl ketones.

-

Synthesis of deuterated chiral alcohols (using

). -

Resolution of substrates sensitive to Lewis-acidic boranes.

Scientific Principles & Mechanism[1][2][3]

The Role of the Trifluoromethyl Group

The success of this protocol hinges on the fluoro-electronic effect . In a standard chiral alcohol (e.g., 1-phenylethanol), the alkoxy ligand donates electron density to the aluminum. However, in (R)-(-)-

-

Electronic Withdrawal: The strongly electronegative

group pulls electron density away from the oxygen, making the resulting aluminum species more Lewis acidic than non-fluorinated analogues. -

Tight Transition State: The increased Lewis acidity strengthens the coordination between the aluminum and the carbonyl oxygen of the substrate, creating a tighter, more ordered transition state (TS).

-

Steric Steering: The

group is sterically larger than a methyl group (approx. size of an isopropyl group) but electronically repulsive to the lone pairs of the carbonyl oxygen, enforcing a specific approach geometry.

Reaction Pathway

The reaction proceeds via the in-situ formation of a Chiral Alkoxy-Aluminum Hydride species.

-

n = 1-3: The stoichiometry is critical.

is often insufficient for high selectivity. -

Hydride Transfer: The hydride is delivered via a six-membered cyclic transition state (similar to the Meerwein-Ponndorf-Verley model but irreversible with LAH).

Mechanistic Diagram (DOT)

Figure 1: Reaction pathway for the formation of the chiral aluminate species and subsequent enantioselective reduction.

Experimental Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role |

| (R)-(-)- | >99% ee, Anhydrous | Chiral Modifier |

| Lithium Aluminum Hydride (LAH) | 1.0 M in THF | Reducing Agent |

| Ethanol / Methanol | Anhydrous | Co-modifier (Optional) |

| THF (Tetrahydrofuran) | Distilled/Dry | Solvent |

| Substrate (Ketone) | >98% | Target |

Preparation of the Chiral Reductant (LAL-OR*)

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

LAH Addition: Charge the flask with LAH (1.0 mmol) (e.g., 1.0 mL of a 1.0 M solution in THF). Cool to 0°C in an ice bath.

-

Modifier Addition: Dissolve (R)-(-)-

-(Trifluoromethyl)benzyl alcohol (1.0 - 2.5 mmol) in dry THF (2 mL).-

Critical Step: Add the alcohol solution dropwise to the LAH over 10 minutes. Hydrogen gas will evolve.

-

Stoichiometry Note: A ratio of 1:1 (LAH:Alcohol) creates a mono-alkoxy species. A ratio of 1:2 creates a bis-alkoxy species. For maximum selectivity, a 1:2.5 ratio is often recommended to ensure no unreacted LAH remains, or a mixed system (1 eq. Chiral Alcohol + 2 eq. simple bulky alcohol like t-Butanol) is used.

-

-